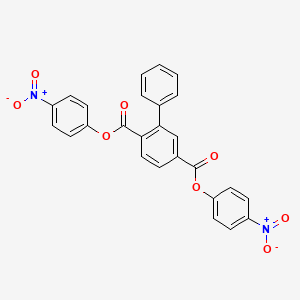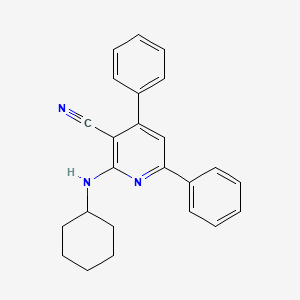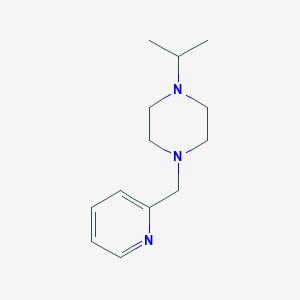![molecular formula C17H18N2O5 B10877479 N-({2-[(furan-2-ylcarbonyl)amino]phenyl}carbonyl)valine](/img/structure/B10877479.png)
N-({2-[(furan-2-ylcarbonyl)amino]phenyl}carbonyl)valine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-({2-[(furan-2-ylcarbonyl)amino]phenyl}carbonyl)valine is a complex organic compound that features a furan ring, an amide linkage, and a valine residue
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-({2-[(furan-2-ylcarbonyl)amino]phenyl}carbonyl)valine typically involves the following steps:
Formation of the Furan-2-ylcarbonyl Intermediate: This step involves the reaction of furan-2-carboxylic acid with a suitable activating agent such as thionyl chloride to form furan-2-carbonyl chloride.
Amidation Reaction: The furan-2-carbonyl chloride is then reacted with 2-aminobenzoic acid to form the intermediate 2-[(furan-2-ylcarbonyl)amino]benzoic acid.
Coupling with Valine: The final step involves coupling the intermediate with valine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like N-methylmorpholine (NMM) to yield this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of microwave-assisted synthesis to reduce reaction times and improve efficiency .
化学反応の分析
Types of Reactions
Oxidation: The furan ring in N-({2-[(furan-2-ylcarbonyl)amino]phenyl}carbonyl)valine can undergo oxidation reactions to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The amide linkage can be reduced to form the corresponding amine.
Substitution: The furan ring can participate in electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or borane-tetrahydrofuran (BH₃-THF).
Substitution: Halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Halogenated or nitrated furan derivatives.
科学的研究の応用
Chemistry
In organic synthesis, N-({2-[(furan-2-ylcarbonyl)amino]phenyl}carbonyl)valine can be used as a building block for the synthesis of more complex molecules
Biology
This compound can be used in the study of enzyme-substrate interactions due to its amide linkage, which mimics peptide bonds. It can also serve as a model compound for studying the behavior of furan-containing peptides.
Medicine
This compound has potential applications in drug design and development. Its structure can be modified to create analogs with improved pharmacokinetic and pharmacodynamic properties.
Industry
In materials science, this compound can be used in the development of novel polymers and materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
作用機序
The mechanism by which N-({2-[(furan-2-ylcarbonyl)amino]phenyl}carbonyl)valine exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The furan ring can participate in π-π stacking interactions, while the valine residue can engage in hydrophobic interactions with protein surfaces.
類似化合物との比較
Similar Compounds
- N-({2-[(furan-2-ylcarbonyl)amino]phenyl}carbonyl)glycine
- N-({2-[(furan-2-ylcarbonyl)amino]phenyl}carbonyl)alanine
- N-({2-[(furan-2-ylcarbonyl)amino]phenyl}carbonyl)leucine
Uniqueness
N-({2-[(furan-2-ylcarbonyl)amino]phenyl}carbonyl)valine is unique due to the presence of the valine residue, which imparts specific steric and hydrophobic properties. This makes it distinct from other similar compounds that contain different amino acid residues. The furan ring also provides a site for further functionalization, allowing for the creation of a wide range of derivatives with tailored properties.
特性
分子式 |
C17H18N2O5 |
|---|---|
分子量 |
330.33 g/mol |
IUPAC名 |
2-[[2-(furan-2-carbonylamino)benzoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C17H18N2O5/c1-10(2)14(17(22)23)19-15(20)11-6-3-4-7-12(11)18-16(21)13-8-5-9-24-13/h3-10,14H,1-2H3,(H,18,21)(H,19,20)(H,22,23) |
InChIキー |
OZWZHLMZGHMSJE-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(C(=O)O)NC(=O)C1=CC=CC=C1NC(=O)C2=CC=CO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(4-fluorophenyl)-5-[2-(1H-indol-3-yl)ethyl]-3-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B10877402.png)
![1-Cyclopentyl-4-[(2-nitrophenyl)sulfonyl]piperazine](/img/structure/B10877403.png)
![2-({[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B10877404.png)
![N-(4-nitrophenyl)-2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B10877410.png)

![4-({[(4-Hydroxy-6-phenylpyrimidin-2-yl)sulfanyl]acetyl}amino)benzoic acid](/img/structure/B10877419.png)
![N-(2-methyl-5-nitrophenyl)-2-{[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide](/img/structure/B10877420.png)
![2-(furan-2-yl)-7-(4-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10877427.png)
![N-[3-cyano-4,5-dimethyl-1-(pyridin-3-yl)-1H-pyrrol-2-yl]-2-(2,6-dimethylphenoxy)acetamide](/img/structure/B10877432.png)
![2,6-di-tert-butyl-4-{(E)-[(2-methyl-1H-benzimidazol-1-yl)imino]methyl}phenol](/img/structure/B10877439.png)

![(4Z)-2,5-diphenyl-4-{1-[(pyridin-3-ylmethyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10877444.png)

![(4Z)-2-(4-fluorophenyl)-4-{1-[(4-methylpiperazin-1-yl)amino]ethylidene}-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10877466.png)
